molecular formula C15H13NO B2969265 (1E)-1-(9H-fluoren-2-yl)ethanone oxime CAS No. 110827-07-1

(1E)-1-(9H-fluoren-2-yl)ethanone oxime

Cat. No.: B2969265
CAS No.: 110827-07-1
M. Wt: 223.275
InChI Key: APZPUDOAVIELNU-MHWRWJLKSA-N
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Description

(1E)-1-(9H-fluoren-2-yl)ethanone oxime: is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-(9H-fluoren-2-yl)ethanone oxime typically involves the reaction of fluorenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions, to facilitate the formation of the oxime.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (1E)-1-(9H-fluoren-2-yl)ethanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the oxime under mild conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, (1E)-1-(9H-fluoren-2-yl)ethanone oxime is used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine: While specific biological applications are not well-documented, oximes in general are known for their potential use in medicinal chemistry. They can act as antidotes for organophosphate poisoning and have been investigated for their neuroprotective properties.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and resins. Its unique structure allows for the modification of material properties, making it valuable in material science research.

Mechanism of Action

The mechanism of action of (1E)-1-(9H-fluoren-2-yl)ethanone oxime involves its ability to form stable complexes with various metal ions. This property is utilized in coordination chemistry and catalysis. The oxime group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Fluorenone oxime: Similar structure but lacks the ethanone group.

    Benzophenone oxime: Another aromatic oxime with different substituents.

    Acetophenone oxime: A simpler oxime with a single aromatic ring.

Uniqueness: (1E)-1-(9H-fluoren-2-yl)ethanone oxime is unique due to its polycyclic aromatic structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

(NE)-N-[1-(9H-fluoren-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-10(16-17)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,17H,9H2,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZPUDOAVIELNU-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)C3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC2=C(C=C1)C3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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